Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate
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Overview
Description
Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a benzothiophene core[_{{{CITATION{{{_1{5- [ 3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting from readily available precursors[_{{{CITATION{{{1{5- [ [3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 ...](https://www.benchchem.com/zh/product/b448380). The key steps include the formation of the benzothiophene core, followed by functionalization to introduce the carbamoyl group and the amino group[{{{CITATION{{{_1{5- [ 3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 .... Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{5- [ 3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino-4-oxobutanoate: A closely related compound with a similar structure but different functional groups.
5-[[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid: Another structurally similar compound used primarily for research purposes[_{{{CITATION{{{_1{5- [ 3-Carbamoyl-6- (2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1 ....
Uniqueness: Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-20-11(18)7-6-10(17)16-14-12(13(15)19)8-4-2-3-5-9(8)21-14/h2-7H2,1H3,(H2,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSSOOIPPDUIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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